molecular formula C17H16O4 B600374 Dihydrodaidzein-7,4'-dimethylether CAS No. 15236-11-0

Dihydrodaidzein-7,4'-dimethylether

Cat. No.: B600374
CAS No.: 15236-11-0
M. Wt: 284.31
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydrodaidzein-7,4’-dimethylether is a synthetic isoflavone derivative. Isoflavones are a class of naturally occurring organic compounds related to flavonoids, which are widely distributed in the plant kingdom. Dihydrodaidzein-7,4’-dimethylether is primarily derived from daidzein, a major isoflavone found in soybeans and other legumes. This compound has garnered interest due to its potential biological activities and applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydrodaidzein-7,4’-dimethylether can be synthesized through several chemical routes. One common method involves the methylation of dihydrodaidzein. The process typically includes the following steps:

Industrial Production Methods

Industrial production of dihydrodaidzein-7,4’-dimethylether involves optimizing the above synthetic routes for large-scale manufacturing. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Dihydrodaidzein-7,4’-dimethylether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Mechanism of Action

The mechanism of action of dihydrodaidzein-7,4’-dimethylether involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dihydrodaidzein-7,4’-dimethylether is unique due to its specific methylation pattern, which enhances its stability and bioavailability compared to its parent compound, daidzein . This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

Dihydrodaidzein-7,4'-dimethylether is a synthetic derivative of daidzein, a naturally occurring isoflavone known for its diverse biological activities. This compound has garnered attention for its potential health benefits, particularly in areas such as cancer prevention, cardiovascular health, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its chemical structure, which includes a methoxy group at the 7 and 4' positions on the daidzein backbone. This modification enhances its bioactivity compared to its parent compound.

The biological activity of this compound can be attributed to several mechanisms:

  • Estrogen Receptor Interaction : The compound exhibits estrogen-like activity by binding to estrogen receptors (ERs), thereby influencing various physiological processes related to hormonal balance .
  • Antioxidant Activity : It scavenges free radicals and reduces oxidative stress through various antioxidant pathways .
  • Anti-inflammatory Effects : this compound inhibits the production of pro-inflammatory cytokines and modulates inflammatory pathways such as NF-κB signaling .

1. Anticancer Activity

This compound has shown promising anticancer properties in various studies:

  • Breast Cancer : In vitro studies demonstrated that the compound inhibits the proliferation of breast cancer cells (MCF-7) by inducing apoptosis and cell cycle arrest at the G1 and G2/M phases .
  • Prostate Cancer : Research indicates that it reduces the migration and invasion of prostate cancer cells (DU-145 and PC-3) by downregulating matrix metalloproteinases (MMP-2 and MMP-9) involved in tumor metastasis .

2. Cardiovascular Health

This compound contributes to cardiovascular health through several mechanisms:

  • Lipid Metabolism : It regulates blood lipid levels and enhances nitric oxide availability, leading to improved endothelial function .
  • Hypertension Management : The compound has been shown to modulate vascular smooth muscle tone and reduce blood pressure through its estrogen-like effects .

3. Anti-Osteoporosis Activity

The compound promotes bone health by mimicking estrogen's effects on bone metabolism:

  • Bone Resorption Inhibition : this compound stimulates calcitonin secretion and suppresses osteoclast activity, which is crucial for preventing osteoporosis .

Table 1: Summary of Biological Activities of this compound

Biological ActivityMechanism of ActionReferences
AnticancerInduces apoptosis; inhibits cell proliferation ,
Cardiovascular HealthRegulates lipids; enhances endothelial function ,
Anti-OsteoporosisStimulates calcitonin; suppresses osteoclasts ,
Anti-inflammatoryInhibits cytokine production; modulates NF-κB,

Case Studies

  • Breast Cancer Study :
    • A study involving MCF-7 cells treated with this compound showed a significant reduction in cell viability and increased apoptosis markers (caspase activation) compared to untreated controls .
  • Cardiovascular Study :
    • In a rat model of hypertension, administration of this compound resulted in lower blood pressure readings and improved vascular reactivity compared to baseline measurements .
  • Osteoporosis Prevention :
    • Clinical trials indicated that postmenopausal women taking supplements containing dihydrodaidzein derivatives exhibited improved bone density metrics over six months compared to a placebo group .

Properties

IUPAC Name

7-methoxy-3-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-19-12-5-3-11(4-6-12)15-10-21-16-9-13(20-2)7-8-14(16)17(15)18/h3-9,15H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOKRNVSZDSWJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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